3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
Description
Historical Context and Chemical Classification
The development of biphenyl-piperidine hybrid compounds represents a convergence of two historically significant chemical frameworks that have evolved through distinct pathways in organic chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid. This early discovery established piperidine as a fundamental building block in heterocyclic chemistry, leading to extensive investigations into its derivatives and applications.
The biphenyl structural component has an equally distinguished history in organic synthesis, with biphenyl derivatives serving as crucial intermediates in pharmaceutical development and materials science. The systematic study of biphenyl compounds has revealed their importance as versatile platforms for chemical modification, particularly through electrophilic substitution reactions that enable the introduction of various functional groups. The combination of these two chemical frameworks in compounds such as this compound represents a sophisticated approach to molecular design that leverages the unique properties of both structural elements.
Chemical classification of this compound places it within the broader category of organoheterocyclic compounds, specifically as a member of the piperidine derivative family. The molecular architecture incorporates multiple functional elements including a brominated aromatic system, an ether linkage, and a protonated nitrogen center in the hydrochloride salt form. This combination of structural features creates a compound that exhibits both lipophilic characteristics from the biphenyl system and hydrophilic properties from the piperidine hydrochloride moiety.
The systematic nomenclature reflects the complex connectivity pattern, with the compound containing a piperidine ring connected through a methylene bridge to an oxygen atom, which in turn forms an ether bond with the 4-position of a 3-bromobiphenyl system. Related compounds in the chemical literature include 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride, which possesses a molecular weight of 382.7 grams per mole and represents a positional isomer with similar structural characteristics.
Significance in Organoheterocyclic Chemistry
The significance of this compound within organoheterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of modern synthetic strategies for creating complex heterocyclic systems. Piperidine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with the piperidine ring serving as a privileged structure that appears frequently in pharmaceutical compounds. The incorporation of biphenyl systems into heterocyclic frameworks represents an important approach for modulating molecular properties such as lipophilicity, metabolic stability, and biological activity.
Recent advances in piperidine derivative synthesis have highlighted the importance of developing efficient methodologies for creating substituted piperidine systems with diverse functional group patterns. The synthetic accessibility of compounds like this compound depends on the availability of robust synthetic protocols that can efficiently construct the complex connectivity pattern while maintaining high selectivity and yield. Current synthetic approaches often involve multicomponent reactions or sequential transformations that build molecular complexity through carefully orchestrated bond-forming processes.
The compound's structure exemplifies several key concepts in heterocyclic chemistry, including the strategic use of ether linkages to connect disparate molecular fragments and the application of halogen substitution to provide reactive sites for further chemical modification. The presence of the bromine substituent on the biphenyl system creates opportunities for additional synthetic transformations through various coupling reactions, making this compound potentially valuable as a synthetic intermediate for accessing more complex molecular architectures.
Furthermore, the hydrochloride salt formation represents a common strategy in pharmaceutical chemistry for improving the solubility and stability characteristics of basic nitrogen-containing compounds. This approach to salt formation is particularly important for piperidine derivatives, which typically exhibit basic properties due to the nitrogen atom's lone pair of electrons. The resulting hydrochloride salt often demonstrates improved crystallinity and handling properties compared to the free base form.
Relationship to Biphenyl-Piperidine Chemical Class
The relationship of this compound to the broader biphenyl-piperidine chemical class reveals important structure-activity relationships and synthetic patterns that characterize this family of compounds. Analysis of related structures in the chemical literature demonstrates significant diversity in connectivity patterns and substitution patterns that can be achieved within this chemical class. For instance, 4-Biphenyl-4-yl-piperidine, with molecular formula Carbon17Hydrogen19Nitrogen and molecular weight 237.34 grams per mole, represents a direct connection between the biphenyl and piperidine systems without intervening linker atoms.
The structural diversity within the biphenyl-piperidine class encompasses various linkage patterns, including direct carbon-carbon bonds, ether connections, and more complex bridging structures. This diversity is exemplified by compounds such as 3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride, which incorporates similar structural elements but with different connectivity patterns. The systematic investigation of these structural variations provides insights into how molecular modifications can influence chemical and biological properties.
| Compound Name | Molecular Formula | Molecular Weight | Linkage Type |
|---|---|---|---|
| 4-Biphenyl-4-yl-piperidine | C17H19N | 237.34 g/mol | Direct C-C bond |
| 3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether | C17H19BrClNO | 368.7 g/mol | Ether linkage |
| 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine | C17H19BrClNO | 382.7 g/mol | Methylene-ether bridge |
The incorporation of halogen substituents, particularly bromine atoms, represents a common modification strategy within this chemical class. Bromine substitution on the biphenyl system can significantly influence both the electronic properties of the aromatic system and the overall molecular reactivity. The positioning of the bromine substituent at the 3-position of the biphenyl system, as seen in the target compound, creates a specific electronic environment that may influence both synthetic accessibility and potential biological activity.
Research into biphenyl-piperidine derivatives has revealed their importance in various therapeutic areas, with particular attention to their role in central nervous system applications. The piperidine moiety has demonstrated monoamine oxidase inhibitory activity, with the piperidine component being responsible for selective inhibition properties in certain natural products such as piperine. This biological activity profile suggests that compounds within the biphenyl-piperidine class may possess interesting pharmacological properties worthy of further investigation.
Current State of Research and Knowledge Gaps
The current state of research regarding this compound reveals significant knowledge gaps in the scientific literature, particularly concerning specific synthetic methodologies, detailed characterization data, and comprehensive biological evaluation. While the broader class of biphenyl-piperidine derivatives has received considerable attention in recent years, specific investigations into this particular structural variant appear limited in scope and depth.
Recent comprehensive reviews of piperidine derivatives have emphasized the continued importance of developing new synthetic methodologies for accessing structurally diverse piperidine systems. These reviews highlight various synthetic approaches including hydrogenation/reduction reactions, intramolecular cyclization strategies, and multicomponent reaction protocols. However, the specific application of these methodologies to the synthesis of this compound has not been extensively documented in the accessible literature.
The knowledge gaps extend to fundamental physicochemical characterization, including detailed spectroscopic analysis, crystallographic studies, and comprehensive property evaluation. While related compounds such as 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride have been catalogued in chemical databases with basic molecular weight and structural information, comprehensive characterization data for the specific compound of interest remains scarce.
Synthetic accessibility represents another area where current knowledge appears incomplete. Although general synthetic strategies for piperidine derivatives and biphenyl systems are well-established, the specific synthetic routes for accessing this compound have not been thoroughly documented. This limitation may reflect the specialized nature of the compound or simply the early stage of research development in this particular area.
Biological evaluation represents perhaps the most significant knowledge gap, as comprehensive pharmacological studies of this specific compound appear to be lacking in the current literature. While related biphenyl-piperidine derivatives have shown promise in various therapeutic applications, including cancer therapy and central nervous system disorders, the specific biological profile of this compound remains to be elucidated.
Future research directions should focus on addressing these knowledge gaps through systematic investigation of synthetic methodologies, comprehensive characterization studies, and detailed biological evaluation. The development of efficient synthetic routes would facilitate broader access to this compound for research purposes, while thorough characterization would provide the foundation for understanding its chemical behavior and potential applications. Additionally, biological screening could reveal whether this compound possesses unique properties that distinguish it from other members of the biphenyl-piperidine class, potentially leading to new therapeutic applications or synthetic applications as an intermediate for accessing more complex molecular targets.
Properties
IUPAC Name |
3-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPTOCAVOJPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-29-9 | |
| Record name | Piperidine, 3-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Structural and Chemical Background
The compound features a piperidine ring substituted at the 3-position with a methylene-oxy linkage to a 3-bromo[1,1'-biphenyl]-4-yl moiety, and is isolated as the hydrochloride salt. The structure is closely related to its positional isomer at the 4-position, but the synthetic strategies are analogous.
Preparation Methods
General Synthetic Route
The synthesis of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride involves several key steps:
- Synthesis of the 3-bromo[1,1'-biphenyl]-4-ol precursor
- Formation of the corresponding brominated biphenyl ether
- Alkylation with 3-hydroxymethylpiperidine (or its derivatives)
- Conversion to the hydrochloride salt
The following table summarizes the typical synthetic sequence:
| Step | Reagent(s) & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Bromination of [1,1'-biphenyl]-4-ol | 3-bromo[1,1'-biphenyl]-4-ol | Regioselective |
| 2 | Alkylation with bromomethyl derivative | 3-bromo[1,1'-biphenyl]-4-yl bromomethyl ether | SN2 conditions |
| 3 | Reaction with 3-hydroxymethylpiperidine | 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine | Base-catalyzed |
| 4 | HCl (g) or HCl in EtOH | Hydrochloride salt | Salt formation |
Stepwise Details
Step 1: Synthesis of 3-bromo[1,1'-biphenyl]-4-ol
- The starting material, [1,1'-biphenyl]-4-ol, is selectively brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane, often with a radical initiator or under mild acidic conditions.
Step 2: Etherification
- The phenolic hydroxyl group is alkylated using a bromomethylating agent (e.g., bromomethyl chloride or bromomethyl ether) to yield the bromomethyl ether derivative. This is typically performed under basic conditions (e.g., potassium carbonate) in an aprotic solvent such as DMF or acetone.
Step 3: Nucleophilic Substitution with 3-hydroxymethylpiperidine
- The bromomethyl ether is reacted with 3-hydroxymethylpiperidine, where the piperidine nitrogen acts as a nucleophile, displacing the bromide and forming the desired ether linkage. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis, and a base such as potassium carbonate or sodium hydride may be used to promote the reaction.
Step 4: Formation of Hydrochloride Salt
- The final product is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through an ethanolic solution of the free base, or by adding aqueous HCl followed by solvent removal and recrystallization. This step ensures product stability and improves handling characteristics.
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC), NMR spectroscopy (¹H, ¹³C), and elemental analysis are used to confirm the structure and purity of the final product.
- Crystallization: The hydrochloride salt is typically isolated as an off-white to light yellow powder, which can be recrystallized from ethanol or isopropanol for further purification.
Reaction Yields and Optimization
| Step | Typical Yield (%) | Key Variables Affecting Yield |
|---|---|---|
| Bromination | 80–95 | Solvent, temperature, bromine source |
| Etherification | 75–90 | Base strength, solvent, reaction time |
| Piperidine Alkylation | 70–85 | Anhydrous conditions, excess nucleophile |
| Salt Formation | Quantitative | HCl concentration, solvent choice |
Optimization strategies include:
- Controlling reaction temperature to minimize side reactions
- Using excess base or nucleophile to drive reactions to completion
- Employing inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis
Summary Table: Key Data
| Property | Value/Information |
|---|---|
| Molecular Formula | C₁₈H₂₁BrClNO |
| Molecular Weight | 382.7 g/mol |
| Appearance | Off-white to light yellow powder |
| Typical Purity (after recryst.) | ≥98% |
| Storage | Cool, dry place; protect from light |
| CAS Number | 1220035-29-9 |
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and precise reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₈H₂₁BrClNO
- CAS Number : 1220035-29-9
- MDL Number : MFCD13560800
- Molecular Weight : 364.73 g/mol
The compound features a piperidine ring substituted with a bromo-biphenyl moiety, which contributes to its biological activity and potential therapeutic applications.
Pharmacological Studies
Research indicates that compounds similar to 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride are being studied for their effects on various biological targets, including:
- Neurotransmitter Receptors : Investigations into the modulation of serotonin and dopamine receptors suggest potential applications in treating psychiatric disorders.
- Anticancer Activity : Preliminary studies indicate that biphenyl derivatives exhibit cytotoxicity against certain cancer cell lines, making them candidates for further development as anticancer agents.
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for the introduction of various functional groups, facilitating the creation of new pharmacologically active compounds.
Material Science
Beyond biological applications, derivatives of this compound are being explored for use in material sciences, particularly in creating novel polymers and coatings due to their unique chemical properties.
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Breast Cancer Cells | |
| Compound B | Neurotransmitter Modulator | Serotonin Receptors | |
| Compound C | Antimicrobial | Bacterial Strains |
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of biphenyl-piperidine derivatives on serotonin receptors. The results indicated that certain modifications to the piperidine structure enhanced receptor affinity, suggesting potential therapeutic applications in treating mood disorders.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of various biphenyl derivatives, including this compound. The findings demonstrated significant inhibition of tumor cell proliferation in vitro, warranting further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-(2-Bromo-4-isopropylphenoxy)piperidine Hydrochloride
- CAS : 1220019-15-7 .
- Key Differences :
- Replaces the biphenyl group with a single brominated phenyl ring bearing an isopropyl group.
- Impact : Reduced steric bulk compared to the biphenyl system may improve bioavailability but decrease target binding specificity.
3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride
- CAS: Not explicitly listed, but structurally similar to .
- Key Differences: Ethyl substituent instead of isopropyl or biphenyl.
3-{[(3'-Chloro[1,1'-biphenyl]-4-yl)methoxy]methyl}pyridine Hydrochloride
Halogen and Functional Group Modifications
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride
- CAS : 1289386-70-4 .
- Key Differences: Chlorine and fluorine substituents replace bromine; single phenyl ring instead of biphenyl. Smaller halogens reduce molecular weight (294.19 g/mol) but may weaken target affinity.
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride
Piperidine Ring Modifications
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine Hydrochloride
- Source : .
- Key Differences: Benzodioxole group replaces bromobiphenyl; stereochemistry (3S,4R) specified. Stereochemistry may confer selectivity for chiral targets.
Tert-butyl 4-(((3-([1,1'-biphenyl]-4-yl)but-3-en-2-yl)oxy)methyl)piperidine-1-carboxylate
Data Table: Structural and Pharmacological Comparison
Research Findings and Trends
- Synthetic Accessibility : Nickel-catalyzed reactions () are common for biphenyl-piperidine derivatives, with yields >60% under optimized conditions .
- Safety Profiles : Analogs with bulky substituents (e.g., isopropyl) show similar handling risks (e.g., inhalation hazards) as the target compound .
- Structure-Activity Relationships (SAR) :
- Bromine in the biphenyl system enhances hydrophobic interactions but increases molecular weight.
- Piperidine’s basic nitrogen is critical for salt formation and solubility; modifications (e.g., tert-butyl carbamate) require post-synthetic activation .
Biological Activity
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride (CAS: 1220018-05-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21BrClNO, with a molecular weight of approximately 382.72 g/mol. The compound features a piperidine ring substituted with a bromo-biphenyl moiety, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21BrClNO |
| Molecular Weight | 382.72 g/mol |
| CAS Number | 1220018-05-2 |
| Hazard Class | Irritant |
Biological Activity Overview
Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and neuroactive properties. The specific activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in cancer therapy and as a sigma receptor ligand.
Anticancer Activity
Piperidine derivatives have been reported to possess anticancer properties through various mechanisms. For instance:
- Mechanism of Action : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Studies : A study demonstrated that similar piperidine compounds exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapy agents like bleomycin .
Sigma Receptor Interaction
Recent studies have focused on the sigma receptors (σ receptors), which are implicated in various neurological disorders and cancer:
- Binding Affinity : Compounds similar to this compound have shown significant binding affinity to σ receptors, suggesting a role in modulating pain pathways and potential use in treating neuropathic pain .
- In Vivo Studies : Animal models have indicated that sigma receptor ligands can provide analgesic effects without the typical side effects associated with opioid treatments.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the biphenyl group or the piperidine ring can significantly influence the compound's potency and selectivity for biological targets:
- Research Findings : Studies have identified specific structural modifications that enhance anticancer activity and reduce toxicity. For instance, incorporating electron-withdrawing groups on the biphenyl moiety has been shown to improve binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride, and how are reaction conditions optimized?
- Answer: Synthesis typically involves multi-step organic reactions, such as coupling brominated aromatic intermediates with piperidine derivatives. For example, Ni-catalyzed hydroalkoxylation of branched diketones can achieve regioselectivity under controlled temperatures (e.g., 40°C for 48 hours) . Optimization includes:
- Catalyst selection (e.g., nickel or palladium-based catalysts).
- Solvent systems (e.g., dichloromethane or THF).
- Temperature gradients to minimize side reactions.
- Purification via column chromatography or recrystallization to enhance yield and purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and regiochemistry .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects impurities .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- Melting Point Analysis: Ensures consistency with literature values (e.g., 175–177°C for structurally related compounds) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer:
- Use personal protective equipment (PPE): lab coat, gloves, and safety goggles.
- Avoid inhalation/contact; work in a fume hood with adequate ventilation .
- Store at 2–8°C in a dry, airtight container protected from light .
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data observed for this compound across different studies?
- Answer: Contradictions may arise from:
- Assay Variability: Standardize assays (e.g., receptor binding vs. functional activity).
- Impurity Profiles: Re-evaluate purity using orthogonal methods (e.g., HPLC coupled with NMR) .
- Experimental Models: Compare results across cell lines (e.g., HEK293 vs. primary neurons) or species .
- Statistical Robustness: Increase sample size and replicate under identical conditions.
Q. What strategies are recommended for evaluating the pharmacokinetic properties of this compound in preclinical models?
- Answer:
- In Vitro Studies:
- Metabolic stability assays using liver microsomes or hepatocytes.
- Plasma protein binding via ultrafiltration or equilibrium dialysis .
- In Vivo Studies:
- Administer via intravenous/oral routes; collect plasma/tissue samples at timed intervals.
- Quantify compound levels using LC-MS/MS .
- Data Analysis: Calculate bioavailability (F%), half-life (t1/2), and volume of distribution (Vd).
Q. How can regioselectivity challenges in the synthesis of brominated biphenyl-piperidine derivatives be mitigated?
- Answer:
- Catalyst Design: Use transition-metal catalysts (e.g., Pd or Ni) to direct coupling reactions .
- Protecting Groups: Temporarily block reactive sites (e.g., methoxy or hydroxyl groups) during synthesis .
- Computational Modeling: Predict regiochemical outcomes using DFT calculations or molecular docking.
Q. What methodologies are effective for identifying biological targets of this compound in complex systems?
- Answer:
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from lysates.
- Photoaffinity Labeling: Incorporate photoreactive groups to crosslink with targets .
- Transcriptomic/Proteomic Profiling: Compare gene/protein expression in treated vs. untreated systems.
Data Contradiction Analysis Example
Scenario: Conflicting reports on receptor binding affinity (e.g., µ-opioid vs. serotonin receptors).
Resolution Steps:
Verify compound identity and purity (NMR, HPLC).
Re-test binding assays using identical receptor isoforms and radioligands.
Control for assay conditions (pH, temperature, buffer composition).
Compare with structurally analogous compounds to identify SAR trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
